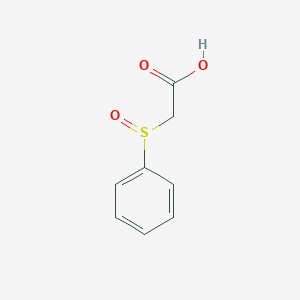

(Phenylsulfinyl)acetic acid

CAS No.: 3959-08-8

Cat. No.: VC14422051

Molecular Formula: C8H8O3S

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3959-08-8 |

|---|---|

| Molecular Formula | C8H8O3S |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 2-(benzenesulfinyl)acetic acid |

| Standard InChI | InChI=1S/C8H8O3S/c9-8(10)6-12(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |

| Standard InChI Key | PPAUMJSTRVZNNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)CC(=O)O |

Introduction

Structural and Physicochemical Properties

The sulfinyl group in (phenylsulfinyl)acetic acid introduces chirality due to the tetrahedral geometry of the sulfur atom, unlike its sulfonyl counterpart, which is planar and achiral. This stereochemical feature enables enantioselective synthesis, though no direct experimental data on its specific optical activity exists in the provided sources. Comparative analysis with (phenylsulfonyl)acetic acid reveals key differences:

The reduced oxidation state of the sulfinyl group likely decreases thermal stability and increases susceptibility to further oxidation, as seen in synthetic pathways for sulfonyl derivatives .

Synthetic Methodologies and Reactivity

Oxidation of Thioether Precursors

(Phenylsulfinyl)acetic acid may be synthesized via controlled oxidation of (phenylthio)acetic acid. In related work, (phenylthio)acetic acid undergoes oxidation with H₂O₂ to form sulfonyl derivatives . Partial oxidation using milder agents (e.g., NaIO₄ or MnO₂) could yield the sulfinyl intermediate, though this remains speculative without direct evidence.

Palladium-Catalyzed Functionalization

Palladium-mediated reactions, such as those described for fluoroalkylation of alkynes , might adapt to sulfinyl systems. The Pd(PPh₃)₄/HOAc catalytic system facilitates allylic substitutions with sulfones , suggesting potential for sulfinyl analogs if steric and electronic factors permit.

Challenges in Isolation

The sulfinyl group’s propensity for disproportionation (2 RSO → RSO₂ + RS) complicates isolation. Stabilization via coordination to transition metals or incorporation into rigid frameworks could mitigate this, as inferred from sulfone stabilization strategies .

Pharmacological Applications and SAR Insights

HDAC Inhibition and NO Donation

Sulfonyl-based hydroxamates demonstrate dual histone deacetylase (HDAC) inhibition and nitric oxide (NO) release . The sulfinyl group’s electron-donating nature could modulate HDAC binding affinity, though its weaker acidity (pKa ∼3.5 vs. sulfonyl’s ∼1.2) may reduce metal coordination in enzyme active sites.

Free Fatty Acid Receptor 1 (FFA1) Agonism

Phenylsulfonyl acetic acid derivatives act as FFA1 agonists for diabetes treatment . Replacing sulfonyl with sulfinyl may alter lipophilicity (clogP reduction by ∼0.5 units) and β-oxidation rates, potentially improving metabolic stability.

Cytotoxicity Considerations

Sulfonyl derivatives show dose-dependent cytotoxicity linked to reactive oxygen species (ROS) generation . The sulfinyl group’s lower oxidation potential might reduce ROS production, offering safer profiles—a hypothesis requiring validation.

Industrial and Material Science Applications

Pharmaceutical Intermediates

(Phenylsulfonyl)acetic acid serves as a precursor for antitumor and antidiabetic agents . The sulfinyl variant could enable chiral drug synthesis, such as enantiopure kinase inhibitors, though no commercial examples exist.

Polymer Modification

Sulfinyl groups participate in radical reactions, suggesting utility in polymer crosslinking. Comparative studies with sulfones indicate slower kinetics but higher stereochemical control .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric oxidation methods for (phenylthio)acetic acid to access enantiopure sulfinyl derivatives.

-

Biological Profiling: Screening sulfinyl analogs against HDACs and FFA1 to compare efficacy and toxicity with sulfonyl counterparts .

-

Computational Modeling: Density functional theory (DFT) studies to predict sulfinyl’s electronic impact on reaction mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume